2-(2-Cyanophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-Cyanophenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanophenoxy group and a hydroxy-nitrophenylmethylidene group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanophenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of 2-(2-Cyanophenoxy)acetohydrazide: This intermediate is synthesized by reacting 2-bromoacetic acid with 2-cyanophenol to form 2-(2-bromophenoxy)acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanophenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The cyanophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyanophenoxy group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Cyanophenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyanophenoxy)acetamide: Similar in structure but lacks the hydrazide and nitrophenyl groups.
4-cyanophenoxy-2,3-dihydro-1-hydroxy-2,1-benzoxaborole: Contains a cyanophenoxy group but differs in the rest of the structure.
Uniqueness
2-(2-Cyanophenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C16H12N4O5 |
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Molecular Weight |
340.29 g/mol |
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12N4O5/c17-8-12-3-1-2-4-15(12)25-10-16(22)19-18-9-11-5-6-14(21)13(7-11)20(23)24/h1-7,9,21H,10H2,(H,19,22)/b18-9+ |
InChI Key |
JOLGEDQXQXEUNG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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